Chiral Identity Verification: (S)-Enantiomer Optical Rotation vs. (R)-Enantiomer
The (S)-enantiomer of 1-Boc-pyrrolidine-3-carboxylic acid (CAS 140148-70-5) is differentiated from its (R)-enantiomer (CAS 72925-16-7) by its specific optical rotation. Under comparable conditions (chloroform solvent), the (S)-enantiomer exhibits a positive rotation, while the (R)-enantiomer exhibits a negative rotation of equal magnitude. This is a critical identity test for ensuring the correct stereoisomer has been procured .
| Evidence Dimension | Specific Optical Rotation ([α]/D) |
|---|---|
| Target Compound Data | +15.0° (c=0.8 in chloroform) or +15.0 (c=0.5% in chloroform) |
| Comparator Or Baseline | (R)-1-Boc-pyrrolidine-3-carboxylic acid: -15.0 (c = 0.5% in chloroform) |
| Quantified Difference | Absolute difference of ~30° in sign and magnitude |
| Conditions | Polarimetry in chloroform solution at specified concentration |
Why This Matters
Procurement decisions must be based on this definitive analytical specification to prevent the costly error of ordering the incorrect enantiomer, which would compromise downstream stereoselective synthesis or biological assays.
